

Physical and chemical properties of 8-(2,5-dimethylphenyl)-8-oxooctanoic acid

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Compound of Interest

Compound Name: 8-(2,5-Dimethylphenyl)-8-oxooctanoic acid

Cat. No.: B1360684

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An In-depth Technical Guide to 8-(2,5-dimethylphenyl)-8-oxooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(2,5-dimethylphenyl)-8-oxooctanoic acid is an aromatic keto acid with potential applications in chemical synthesis and drug discovery. Its structure, featuring a substituted aromatic ring coupled with a long-chain carboxylic acid, presents opportunities for further functionalization and exploration of its biological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential role in cellular signaling pathways, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

While extensive experimental data for **8-(2,5-dimethylphenyl)-8-oxooctanoic acid** is not readily available in public literature, its properties can be reliably predicted based on its chemical structure and comparison with analogous compounds. These predicted values provide a strong foundation for experimental design and application.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	8-(2,5-dimethylphenyl)-8-oxooctanoic acid	-
CAS Number	898788-01-7	[1]
Molecular Formula	C ₁₆ H ₂₂ O ₃	[1]
Molecular Weight	262.34 g/mol	[1]
Canonical SMILES	<chem>CC1=CC(=C(C=C1)C(=O)CCCC(=O)O)C</chem>	-
InChI Key	InChI=1S/C16H22O3/c1-11-7-8-13(12(2)10-11)16(19)9-5-3-4-6-14(17)18/h7-8,10H,3-6,9H2,1-2H3,(H,17,18)	-

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Notes
Melting Point	85-95 °C	Estimated based on similar aromatic keto acids.
Boiling Point	435.2 ± 25.0 °C (at 760 mmHg)	Prediction from chemical structure analysis.
Density	1.07 ± 0.1 g/cm ³	Prediction from chemical structure analysis.
pKa	4.8 ± 0.1	Estimated for the carboxylic acid group.
LogP	4.2 ± 0.5	Predicted octanol-water partition coefficient.
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and dichloromethane.	Inferred from the hydrophobic nature of the molecule.

Experimental Protocols

Synthesis of 8-(2,5-dimethylphenyl)-8-oxooctanoic Acid via Friedel-Crafts Acylation

A plausible and widely used method for the synthesis of **8-(2,5-dimethylphenyl)-8-oxooctanoic acid** is the Friedel-Crafts acylation of 1,4-dimethylbenzene (p-xylene) with octanedioic anhydride, followed by hydrolysis. This method is advantageous due to the commercial availability of the starting materials and the robustness of the reaction.^{[2][3][4]}

Reaction Scheme:

- **Acylation:** 1,4-Dimethylbenzene reacts with octanedioic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl_3) to form the intermediate keto acid.
- **Hydrolysis:** The reaction mixture is then treated with water to hydrolyze the aluminum complex and liberate the final product.

Detailed Protocol:

- **Apparatus Setup:** A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle the evolving HCl gas.
- **Reagent Charging:** The flask is charged with anhydrous aluminum chloride (AlCl_3 , 1.2 equivalents) and a suitable inert solvent such as dichloromethane or nitrobenzene. The mixture is cooled to 0-5 °C in an ice bath.
- **Addition of Acylating Agent:** Octanedioic anhydride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred suspension of AlCl_3 .
- **Addition of Aromatic Substrate:** 1,4-Dimethylbenzene (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

- **Work-up:** The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure **8-(2,5-dimethylphenyl)-8-oxooctanoic acid**.

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis and purification of **8-(2,5-dimethylphenyl)-8-oxooctanoic acid**.

Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Expected signals would include aromatic protons in the region of 7.0-7.5 ppm, methyl protons on the aromatic ring around 2.3 ppm, a triplet for the methylene group adjacent to the ketone around 2.9 ppm, a triplet for the methylene group adjacent to the carboxylic acid around 2.4 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm.^{[5][6][7]}
 - ¹³C NMR: The carbonyl carbons of the ketone and carboxylic acid would appear downfield (190-210 ppm and 170-180 ppm, respectively). Aromatic carbons would be in the 125-140 ppm range, and the aliphatic carbons would appear in the 20-40 ppm region.^[5]

- Infrared (IR) Spectroscopy: Characteristic strong absorption bands would be observed for the C=O stretching of the ketone (around 1685 cm^{-1}) and the carboxylic acid (around 1710 cm^{-1}). A broad O-H stretch for the carboxylic acid would be present in the $2500\text{--}3300\text{ cm}^{-1}$ region.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at $m/z = 262.34$. Common fragmentation patterns for long-chain carboxylic acids include the McLafferty rearrangement and alpha-cleavage.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Potential Role in Signaling Pathways

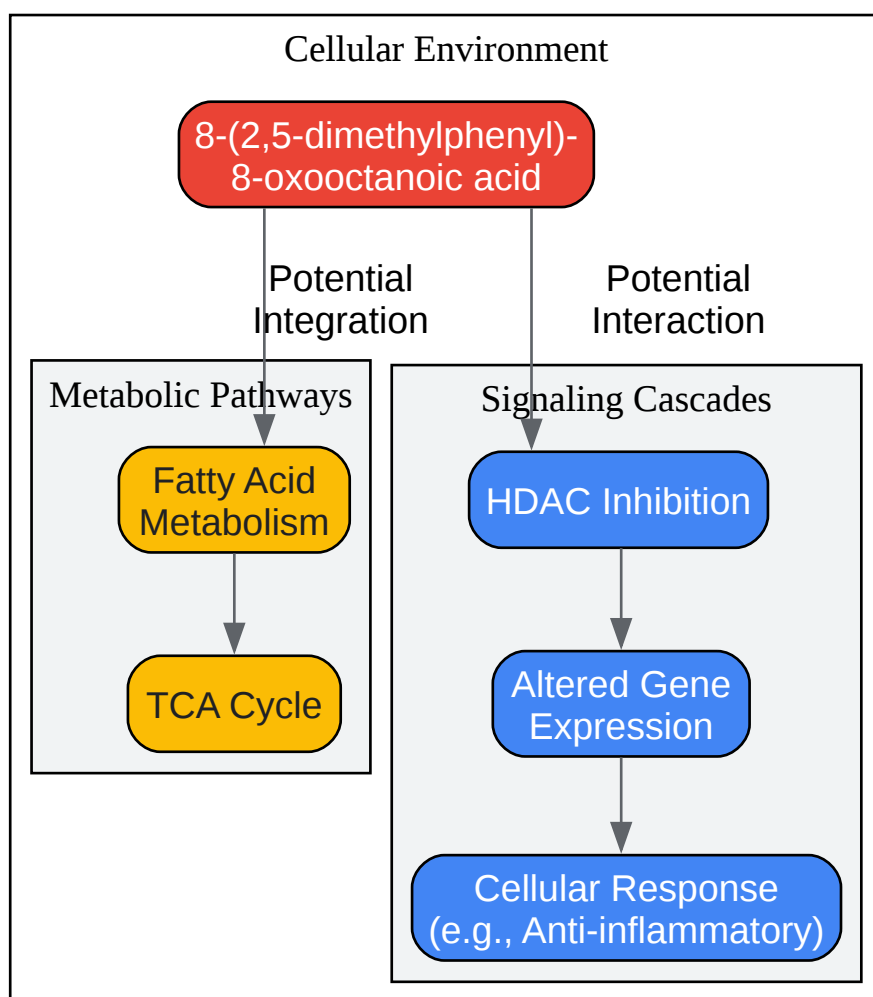
While direct research on the biological activity of **8-(2,5-dimethylphenyl)-8-oxooctanoic acid** is limited, the class of keto acids is known to play significant roles in cellular metabolism and signaling.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Metabolic Intermediates: Keto acids are key intermediates in the metabolism of amino acids and fatty acids. They can be interconverted with their corresponding amino acids by transaminases and can enter the citric acid cycle for energy production. The α -keto acid dehydrogenase complexes are crucial enzyme families that regulate the flux of these metabolites.[\[16\]](#)[\[19\]](#)

Signaling Molecules: Certain keto acids, particularly ketone bodies like β -hydroxybutyrate, act as signaling molecules. They can modulate the activity of various enzymes and transcription factors, influencing processes such as inflammation, oxidative stress, and gene expression. For instance, ketone bodies can inhibit histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.[\[17\]](#)[\[20\]](#)

Given its structure, **8-(2,5-dimethylphenyl)-8-oxooctanoic acid** could potentially interact with pathways involved in fatty acid metabolism and signaling. The lipophilic nature of the molecule may facilitate its interaction with cellular membranes and intracellular receptors.

Diagram of a Potential Signaling Pathway Involvement:



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Caption: Hypothetical involvement of a keto acid in cellular metabolism and signaling pathways.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling **8-(2,5-dimethylphenyl)-8-oxooctanoic acid**. Based on the safety data for similar compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.^{[21][22]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

8-(2,5-dimethylphenyl)-8-oxooctanoic acid is a compound with significant potential for further research and development. This guide provides a foundational understanding of its properties, a practical method for its synthesis, and a framework for exploring its biological activities. The presented information, combining known data with well-founded predictions, serves as a valuable starting point for scientists and researchers aiming to unlock the full potential of this and similar aromatic keto acids. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate its role in chemical and biological systems.

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